molecular formula C11H17N3O2 B1145665 1-(piperidin-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid CAS No. 1338247-40-7

1-(piperidin-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid

Cat. No.: B1145665
CAS No.: 1338247-40-7
M. Wt: 223.27158
InChI Key:
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Description

1-(Piperidin-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is a heterocyclic compound that features a piperidine ring fused with a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and pyrazole moieties in its structure makes it a versatile building block for the synthesis of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(piperidin-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-piperidone with 3,4-diMethyl-1H-pyrazole-5-carboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(piperidin-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

    1-(Piperidin-4-yl)-3,4-diMethyl-1H-pyrazole: Lacks the carboxylic acid group, which may affect its reactivity and solubility.

    1-(Piperidin-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxamide: Contains an amide group instead of a carboxylic acid, potentially altering its pharmacokinetic properties.

    1-(Piperidin-4-yl)-3,4-diMethyl-1H-pyrazol-5-methyl ester: The ester group can influence the compound’s stability and hydrolysis rate.

Uniqueness: 1-(Piperidin-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is unique due to the presence of both piperidine and pyrazole rings, along with a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1338247-40-7

Molecular Formula

C11H17N3O2

Molecular Weight

223.27158

Synonyms

1-(piperidin-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid

Origin of Product

United States

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